molecular formula C20H23ClN2O3S B4320101 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B4320101
M. Wt: 406.9 g/mol
InChI Key: AVWXRZXCDNSPTG-UHFFFAOYSA-N
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Description

N-[2-(7-Chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a 7-chloro-2-methylindole core linked via an ethyl group to a substituted benzenesulfonamide moiety. The benzene ring is substituted with ethoxy (4-position) and methyl (3-position) groups, which likely influence its physicochemical properties and biological interactions.

The compound’s molecular formula is C23H23ClN2O3S, with a molecular weight of 442.96 g/mol (). Its structural uniqueness lies in the combination of a halogenated indole and a multi-substituted benzenesulfonamide, which may enhance selectivity in biological targets compared to simpler analogs.

Properties

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-4-26-19-9-8-15(12-13(19)2)27(24,25)22-11-10-16-14(3)23-20-17(16)6-5-7-18(20)21/h5-9,12,22-23H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWXRZXCDNSPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The synthetic route may include:

    Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 7-position of the indole ring.

    Alkylation: The ethyl group is introduced at the 2-position of the indole ring.

    Sulfonamide Formation: The final step involves the reaction of the indole derivative with 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide and related compounds:

Compound Name Indole Substituents Benzene Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 7-Cl, 2-Me 4-OEt, 3-Me C23H23ClN2O3S 442.96 Ethoxy and methyl groups enhance lipophilicity; potential for selective binding.
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide 5-Cl 4-OMe C17H17ClN2O3S 364.85 Simpler structure; lacks indole methyl and benzene methyl groups.
4-Chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide None 4-Cl C16H15ClN2O2S 334.82 Minimal substitution; baseline for activity comparison.
3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide 2-Me 3-Cl, 4-Me C18H19ClN2O2S 362.87 Chlorine and methyl on adjacent benzene positions; altered steric effects.
2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-[(dimethylamino)sulfonyl]benzamide 7-Cl, 2-Me 2-Cl, 4-Cl, 5-(SO2NMe2) C21H20Cl3N3O4S 511.83 Dual chloro and dimethylamino sulfonyl groups; higher molecular complexity.

Key Observations

Substituent Position and Activity :

  • The 7-chloro-2-methylindole moiety (present in the target compound and compound 69 from ) is associated with enhanced biological activity in assays, likely due to improved hydrophobic interactions and resistance to metabolic degradation .
  • Benzene ring substitutions significantly alter polarity and binding affinity. For example:

  • 4-Ethoxy-3-methyl (target compound) increases steric bulk and lipophilicity compared to 4-methoxy ().

Molecular Weight and Complexity: The target compound (MW 442.96) is heavier than simpler analogs (e.g., 334.82 in ), which may impact pharmacokinetic properties such as membrane permeability and half-life . Compound 69 (), with additional chlorine and dimethylamino sulfonyl groups, exhibits higher molecular weight (511.83) and demonstrated in vivo efficacy in cell migration assays .

Synthetic Accessibility :

  • Compounds with fewer substituents (e.g., ) are synthesized in higher yields (43% in ), whereas multi-substituted derivatives require advanced purification techniques like HPLC .

Biological Activity

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C22H27ClN2O3S, with a molecular weight of approximately 434.98 g/mol. The compound features a sulfonamide group, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC22H27ClN2O3S
Molecular Weight434.98 g/mol
InChIInChI=1S/C22H27ClN2O3S/c1-5...
SMILESN(S(=O)(=O)c1cc(c(cc1)OCC)...

Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. For instance, studies have shown that compounds similar to this compound can inhibit microtubule assembly, leading to cell cycle arrest in cancer cells.

Case Study: Microtubule Destabilization
A study focused on the synthesis and evaluation of similar compounds demonstrated effective inhibition of microtubule assembly at concentrations around 20 µM. This activity was linked to increased apoptosis in breast cancer cells (MDA-MB-231), evidenced by enhanced caspase activity and morphological changes at lower concentrations (1 µM) .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for cancer cell survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis via mitochondrial pathways.
  • Cell Cycle Arrest : Research has documented that certain derivatives can cause G2/M phase arrest in cancer cells, preventing further proliferation.

Research Findings

Recent studies have utilized molecular docking techniques to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies suggest that the compound could effectively bind to sites critical for tumor growth and survival.

Summary of Findings

Study FocusKey Findings
Microtubule Assembly InhibitionEffective at 20 µM; induces apoptosis in MDA-MB-231 cells
Molecular DockingHigh binding affinity predicted for key protein targets
Cell Cycle AnalysisArrests cells in G2/M phase at low concentrations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with indole core functionalization (e.g., chlorination and methylation) followed by sulfonamide coupling. Key steps include:

  • Indole alkylation : Reacting 7-chloro-2-methylindole with ethylene derivatives to install the ethyl linker .
  • Sulfonamide formation : Coupling the indole-ethyl intermediate with 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Optimization : Use thin-layer chromatography (TLC) or HPLC to monitor intermediates. Adjust parameters like temperature (60–80°C), solvent (DCM or THF), and stoichiometry to improve yields (target >75%) .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopic analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the indole and benzene rings. Mass spectrometry (HRMS) validates molecular weight .
  • Purity assessment : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity. X-ray crystallography (if crystals are obtainable) resolves absolute stereochemistry .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

  • Methodological Answer :

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 μM) .
  • Target prediction : Perform molecular docking against proteins with indole/sulfonamide-binding sites (e.g., cyclooxygenase-2 or tubulin) using AutoDock Vina .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50} values across assays) be resolved?

  • Methodological Answer :

  • Assay standardization : Replicate experiments under controlled conditions (pH, serum concentration, incubation time).
  • Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
  • Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .
  • Free-energy perturbation (FEP) : Simulate binding affinity changes for hypothetical analogs (e.g., replacing ethoxy with methoxy) .
  • Table : Example SAR Trends
Substituent ModificationObserved Effect on ActivityReference
Chloro → Fluoro (indole)Increased cytotoxicity
Ethoxy → Methoxy (benzene)Reduced metabolic stability

Q. What experimental designs are recommended to study metabolic pathways and pharmacokinetics?

  • Methodological Answer :

  • Phase I metabolism : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and analyze metabolites via LC-MS/MS .
  • Pharmacokinetic profiling : Conduct in vivo rodent studies with IV/PO dosing. Measure plasma half-life, bioavailability, and tissue distribution .

Q. How can researchers address solubility challenges during formulation for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Test combinations of PEG-400, DMSO, and cyclodextrins.
  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous solubility and bioavailability .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 50% vs. 75%)?

  • Methodological Answer :

  • Parameter screening : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar vs. nonpolar), and reaction times.
  • Side-product analysis : Use GC-MS to identify byproducts (e.g., over-alkylation) and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.